3,5-difluoro-N-methylpyridin-2-amine hydrochloride chemical structure
3,5-difluoro-N-methylpyridin-2-amine hydrochloride chemical structure
An In-depth Technical Guide to 3,5-difluoro-N-methylpyridin-2-amine Hydrochloride: A Core Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-difluoro-N-methylpyridin-2-amine hydrochloride is a specialized heterocyclic intermediate that has garnered significant attention in medicinal chemistry. Its structure, featuring a pyridine core, strategic difluorination, and a reactive N-methylamine group, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and critical applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and insights presented herein are synthesized from established chemical principles and relevant literature to support researchers in leveraging this compound for novel therapeutic development.
Structural Elucidation and Physicochemical Properties
Chemical Structure
The molecule consists of a pyridine ring substituted with two fluorine atoms at the 3- and 5-positions. An N-methylamine group is attached at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and further chemical reactions.
-
Core Scaffold: Pyridine
-
Key Substituents:
-
Fluorine at C3 and C5
-
N-methylamine (-NHCH₃) at C2
-
-
Salt Form: Hydrochloride (HCl)
The parent amine, 3,5-difluoropyridin-2-amine, is a closely related and more frequently documented starting material.[1][2] The N-methyl derivative represents a logical and synthetically accessible progression from this parent compound.
Physicochemical Data
Quantitative data for the specific N-methylated hydrochloride derivative is sparse in publicly available literature; however, the properties of the parent amine provide a reliable baseline.
| Property | Value (for 3,5-difluoropyridin-2-amine) | Reference |
| Molecular Formula | C₅H₄F₂N₂ | [2][3] |
| Molecular Weight | 130.10 g/mol | [1][2] |
| CAS Number | 732306-31-9 | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 52-57 °C | [2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |
| logP (Predicted) | 0.942 | [3] |
For the title compound, 3,5-difluoro-N-methylpyridin-2-amine hydrochloride , the molecular formula is C₆H₇F₂N₂·HCl, and the molecular weight is approximately 180.58 g/mol .[4]
Synthesis and Mechanistic Rationale
The synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride typically involves a multi-step process, starting from more common pyridine precursors. The general strategy involves first establishing the 2-amino-3,5-difluoropyridine core, followed by selective N-methylation.
Overview of Synthetic Strategies
The synthesis of the 2-amino-3,5-difluoropyridine core can be achieved through various routes, often starting from polychlorinated pyridines. A common industrial approach involves nucleophilic aromatic substitution (SNAᵣ) reactions to introduce fluorine atoms, followed by the introduction and modification of the amine group.[5] A recently patented method highlights a high-yield process suitable for large-scale production via a Hofmann rearrangement.[6]
Proposed Synthetic Workflow
This workflow outlines a plausible and efficient laboratory-scale synthesis, beginning with the conversion of a precursor to the primary amine, followed by N-methylation and salt formation.
Caption: Proposed synthetic pathway for 3,5-difluoro-N-methylpyridin-2-amine hydrochloride.
Detailed Experimental Protocol: N-Methylation via Reductive Amination
This protocol describes the N-methylation of the parent amine, a critical step in the synthesis of the title compound.
Rationale: Reductive amination is a robust and selective method for forming C-N bonds. Using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is advantageous because it is mild and tolerant of many functional groups, reducing the intermediate iminium ion much faster than it reduces the starting aldehyde.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-3,5-difluoropyridine in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add 1.1 equivalents of aqueous formaldehyde (37% solution) to the reaction mixture.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate the formation of the intermediate iminium ion.
-
Reducing Agent Addition: Slowly add 1.5 equivalents of sodium triacetoxyborohydride in portions at room temperature. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to yield the final hydrochloride salt.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry to fine-tune bioactivity and pharmacokinetic properties.[7] The 3,5-difluoro substitution pattern on the pyridine ring of the title compound is not arbitrary and imparts several beneficial effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of the drug.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, influencing its pKa and its ability to form crucial hydrogen bonds or other non-covalent interactions with a biological target, such as an enzyme's active site.[8]
-
Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
Applications in Medicinal Chemistry and Drug Discovery
3,5-difluoro-N-methylpyridin-2-amine hydrochloride is primarily used as a versatile intermediate for constructing more complex molecules with therapeutic potential.[4][8]
A Versatile Building Block for Lead Optimization
The N-methylamine group provides a convenient handle for further functionalization, allowing chemists to readily introduce a wide variety of substituents. This makes the compound ideal for use in combinatorial chemistry and high-throughput screening to build libraries of related compounds for lead discovery and optimization.[8]
Caption: Role as a versatile intermediate leading to diverse drug candidates.
Key Applications in Therapeutic Areas
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors developed for targeted cancer therapy. The specific structure of this compound allows for selective binding to the active sites of various kinases.[8]
-
Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in M. tuberculosis. This makes the scaffold a promising starting point for developing new anti-TB drugs.[9]
-
Anticoagulants: The broader class of fluorinated pyridine derivatives has been explored in the development of potent and selective inhibitors of enzymes in the blood coagulation cascade, such as Factor Xa.[10]
-
Anti-inflammatory Agents: The scaffold is also employed in the synthesis of compounds with potential anti-inflammatory activities.[8]
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized 3,5-difluoro-N-methylpyridin-2-amine hydrochloride is essential. A standard suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, the N-H proton (which may be broad and exchangeable), and a distinct signal for the methyl (-CH₃) group. The hydrochloride salt formation will shift the proton signals downfield.
-
¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms at the 3- and 5-positions.
-
¹³C NMR: Expect signals for each unique carbon atom. The C-F couplings will be observable, providing further structural confirmation.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can be developed to assess the purity of the final compound, which should ideally be >95%.
Safety, Handling, and Storage
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[3][11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3,5-difluoro-N-methylpyridin-2-amine hydrochloride is a high-value chemical intermediate with significant applications in modern drug discovery. Its unique combination of a fluorinated pyridine core and a reactive amine handle provides medicinal chemists with a powerful tool for synthesizing novel therapeutics with potentially enhanced pharmacological profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential in the development of next-generation medicines for oncology, infectious diseases, and beyond.
References
- Benchchem. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYJNXsec-elbn_Zgf2p_LyC_tJeiPZ8ScQpPh7hSeLOVHD7HSJ4kCMnj9ybuOCvXqeVm3O_2JsREFawd-dKNbiY3iCvTaR70CjLieAoJ-HlpOn4qocxvv1vBUSvii6sQkyWaM=]
- BLD Pharm. 3,5-Difluoropyridin-2-amine hydrochloride | 3082938-93-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeYkX6vpqozPc3L4C2x7Mj00pbhODLftE70d8lGOZtaHjZxHFsTdwBSq5AeN4skK4OU45Xl6eJ9oiqABu-gupDEe6B6TQhAAHSFFOYJvsMQfsyzfDQx5cCEw0u6CUOIKVbka4e27IAsa2dH0K9]
- MySkinRecipes. 3,5-Difluoro-4-methylpyridin-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0y2PNG_S2k-tPFRLYGKgrJBDN7-RPE25UPIeHdlIntnRIUmdBg8cFSM5MFb4b6zPfu3q3jKHA6wH7J_h7c4Wnt-iaA_fTkLmdMlWFkT-8kSO4SSQ8ZUQb4pqfcSVX8GT4xwfeBmC5JJQBU09imbpA58cuTGAzxWhMUXVuTwMjsY49Z2_md0IoylNJJ6QnMJjGsHNw_nAU37zG2qvLNkCEgw==]
- PubChem. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2783238]
- ChemicalBook. 2-Aminomethyl-3,5-difluoropyridine dihydrochloride | 1204298-48-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42474533.htm]
- Fun, H.-K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o739. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969987/]
- European Patent Office. (1986). Process for the preparation of fluorinated pyridines. EP 0192287 A2. [URL: https://data.epo.org/publication-server/document?
- Sigma-Aldrich. 2-Amino-3,5-difluoropyridine 97 | 732306-31-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/645168]
- Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1. [URL: https://patents.google.
- Phillips, G. B., et al. (1998). Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylglycine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. Journal of Medicinal Chemistry, 41(19), 3557–3562. [URL: https://pubmed.ncbi.nlm.nih.gov/9733480/]
- ChemScene. 3,5-Difluoropyridin-2-ylamine | 732306-31-9. [URL: https://www.chemscene.com/products/3,5-Difluoropyridin-2-ylamine-CS-0059236.html]
- Google Patents. (2006). Process for preparing 2-aminopyridine derivatives. US20060047124A1. [URL: https://patents.google.
- Svitlov, A. L., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5249. [URL: https://www.mdpi.com/1420-3049/27/16/5249]
- Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10425–10441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388147/]
Sources
- 1. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-アミノ-3,5-ジフルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 3,5-Difluoro-4-methylpyridin-2-amine [myskinrecipes.com]
- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminomethyl-3,5-difluoropyridine dihydrochloride | 1204298-48-5 [chemicalbook.com]
